molecular formula C9H16N2 B13343677 1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine

1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine

Cat. No.: B13343677
M. Wt: 152.24 g/mol
InChI Key: XBQJVESDBKSTPY-UHFFFAOYSA-N
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Description

1’-Azaspiro[cyclopropane-1,2’-quinuclidin]-3’-amine is a unique compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to a quinuclidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-Azaspiro[cyclopropane-1,2’-quinuclidin]-3’-amine typically involves the formation of the spirocyclic structure through cycloaddition reactions. One common method is the [2+2] cycloaddition of endocyclic alkenes with isocyanates, followed by reduction of the resulting β-lactam ring . Another approach involves the Corey–Chaykovsky reaction, where fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield the spirocyclic product .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1’-Azaspiro[cyclopropane-1,2’-quinuclidin]-3’-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1’-Azaspiro[cyclopropane-1,2’-quinuclidin]-3’-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-Azaspiro[cyclopropane-1,2’-quinuclidin]-3’-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Uniqueness: 1’-Azaspiro[cyclopropane-1,2’-quinuclidin]-3’-amine stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties

Biological Activity

1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of spirocyclic amines, which have been studied for various pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective activities. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluation, and structure-activity relationships (SAR).

Synthesis

The synthesis of spirocyclic compounds like this compound typically involves cyclization reactions that form the spirocyclic structure. Various methods have been reported for synthesizing similar compounds, often utilizing cyclopropanation techniques or the reaction of suitable precursors under specific conditions.

Anticancer Activity

Several studies have evaluated the anticancer potential of spirocyclic compounds similar to this compound. For instance:

  • Cell Line Studies : Compounds with similar structural motifs have shown promising activity against various cancer cell lines. For example, a study reported that certain spiro[cyclopropane-1,3'-indolin]-2' derivatives exhibited IC50 values less than 20 μM against multiple human cancer cell lines such as DU-145 (prostate cancer) and MCF-7 (breast cancer) .
  • Mechanism of Action : The mechanism often involves induction of apoptosis through cell cycle arrest. Flow cytometric analysis has indicated that these compounds can lead to significant accumulation of cells in the G0/G1 phase and induce caspase-dependent apoptotic pathways .
CompoundCell LineIC50 (μM)Mechanism
6bDU-145<20Apoptosis via G0/G1 arrest
6uMCF-7<20Apoptosis via G0/G1 arrest
3bHeLa<10Apoptosis via cell cycle perturbation

Neuroprotective Activity

Research has also suggested that spirocyclic compounds can exhibit neuroprotective properties. For example, derivatives of cyclopropyl oxindoles have been shown to protect neuronal cells from oxidative stress-induced apoptosis . The neuroprotective mechanism may involve modulation of signaling pathways related to cell survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the spirocyclic framework can significantly influence potency and selectivity against different biological targets. For instance:

  • Substituent Effects : The presence of electron-donating or withdrawing groups can alter the electronic properties of the compound, affecting its interaction with biological macromolecules .

Case Study 1: Anticancer Activity

In a comprehensive study involving a library of spirocyclic compounds, several derivatives were screened against a panel of cancer cell lines. Notably, compounds with specific substitutions on the quinuclidine moiety demonstrated enhanced cytotoxicity compared to their unsubstituted counterparts .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of spirocyclic compounds in models of neurodegeneration. The results indicated that certain derivatives could significantly reduce neuronal death in vitro when exposed to neurotoxic agents .

Properties

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

spiro[1-azabicyclo[2.2.2]octane-2,1'-cyclopropane]-3-amine

InChI

InChI=1S/C9H16N2/c10-8-7-1-5-11(6-2-7)9(8)3-4-9/h7-8H,1-6,10H2

InChI Key

XBQJVESDBKSTPY-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C23CC3)N

Origin of Product

United States

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